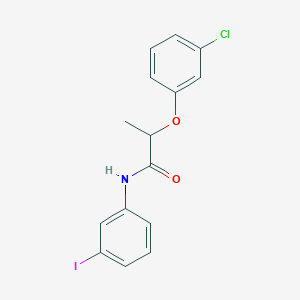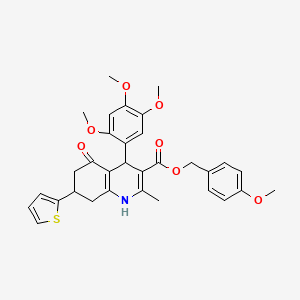
2-(3-chlorophenoxy)-N-(3-iodophenyl)propanamide
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(3-iodophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group and an iodophenyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(3-iodophenyl)propanamide typically involves the following steps:
Formation of 3-chlorophenoxypropanol: This can be achieved by reacting 3-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide.
Conversion to 3-chlorophenoxypropanoyl chloride: The 3-chlorophenoxypropanol is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation: The final step involves reacting the 3-chlorophenoxypropanoyl chloride with 3-iodoaniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-chlorophenoxy)-N-(3-iodophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxy and iodophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Hydrolysis: Products include 3-chlorophenoxypropanoic acid and 3-iodoaniline.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It may be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenoxy)-N-(3-iodophenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenoxy and iodophenyl groups could facilitate binding to hydrophobic pockets or active sites within the target molecule, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-chlorophenoxy)-N-(4-iodophenyl)propanamide: Similar structure but with the iodine atom in the para position.
2-(4-chlorophenoxy)-N-(3-iodophenyl)propanamide: Similar structure but with the chlorine atom in the para position.
2-(3-bromophenoxy)-N-(3-iodophenyl)propanamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-chlorophenoxy)-N-(3-iodophenyl)propanamide is unique due to the specific positioning of the chlorine and iodine atoms, which can influence its reactivity and interaction with other molecules. This unique arrangement may result in distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(3-iodophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO2/c1-10(20-14-7-2-4-11(16)8-14)15(19)18-13-6-3-5-12(17)9-13/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLVVTJHDASGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)I)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine](/img/structure/B4074214.png)
![1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]azepane;oxalic acid](/img/structure/B4074215.png)
![2-[(diphenylacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4074220.png)
![3-(4-tert-butylphenyl)-5-[(4-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4074227.png)
![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4074230.png)
![1-[4-(4-Ethoxyphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4074238.png)
![N-[2-(4-butan-2-ylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074247.png)
![1-[2-(2,4-Dimethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074248.png)

![N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4074266.png)

![N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4074285.png)
![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)
